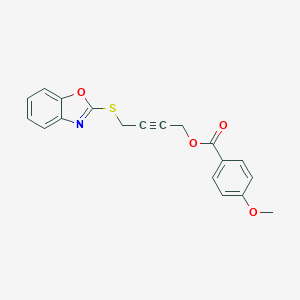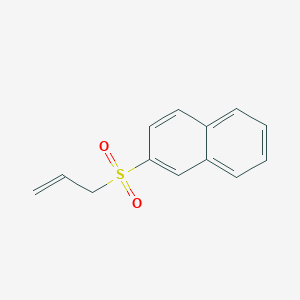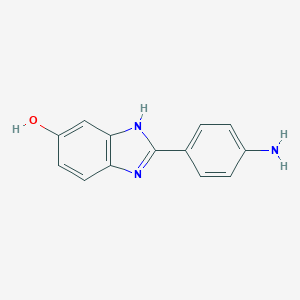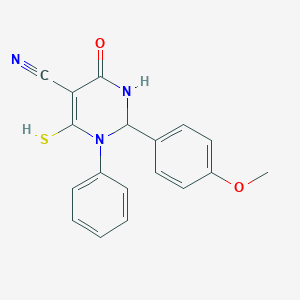![molecular formula C25H29N5O6 B285762 N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of several key enzymes and proteins involved in cell growth and proliferation. Specifically, Compound X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is commonly upregulated in cancer cells. Additionally, Compound X has been shown to inhibit the activity of the mTOR pathway, which is also involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is that it has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. Additionally, Compound X has been shown to have a long half-life, which allows for sustained inhibition of cancer cell growth. However, one limitation of using Compound X in lab experiments is that it is relatively expensive to synthesize, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research involving Compound X. One direction is to further explore its potential use in cancer research, specifically in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in treating other diseases, such as inflammatory bowel disease. Finally, research could be conducted to optimize the synthesis of Compound X, with the goal of making it more cost-effective for widespread use in research.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2,6-dimethyl-3-pyridinecarboxylic acid to form the desired product. The final step involves the reaction of Compound X with 3,4-dimethoxyphenyl isocyanate to form the urea derivative.
Applications De Recherche Scientifique
Compound X has been studied for its potential use in cancer research. Specifically, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Compound X has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C25H29N5O6 |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-3-[5-[(3,4-dimethoxyphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea |
InChI |
InChI=1S/C25H29N5O6/c1-14-18(29-24(31)27-16-7-9-20(33-3)22(11-16)35-5)13-19(15(2)26-14)30-25(32)28-17-8-10-21(34-4)23(12-17)36-6/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32) |
Clé InChI |
OZZGUFAJVBKQJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)


![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)

![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B285708.png)
![4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B285712.png)
![N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B285713.png)
![1-[4-(4-Bromo-phenyl)-imidazol-1-yl]-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B285715.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B285718.png)
